

Analytical methods for quantifying 4-(4-Nitrophenyl)piperidine hydrochloride in samples.

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Compound of Interest

Compound Name: 4-(4-Nitrophenyl)piperidine
hydrochloride

Cat. No.: B1393971

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An Application Note and Protocol for the Quantitative Analysis of **4-(4-Nitrophenyl)piperidine Hydrochloride**

Introduction

4-(4-Nitrophenyl)piperidine hydrochloride is a chemical intermediate used in the synthesis of various pharmaceutical compounds and research chemicals.^[1] Its purity and concentration are critical parameters that can significantly impact the yield, purity, and safety profile of subsequent products. Therefore, robust and reliable analytical methods for its quantification are essential for quality control in research and development settings.

This application note provides detailed protocols for two common analytical techniques for the quantification of **4-(4-Nitrophenyl)piperidine hydrochloride** in various samples: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and direct UV-Visible Spectrophotometry. The primary method, HPLC-UV, offers high specificity and sensitivity, making it ideal for accurate assay and impurity profiling. The secondary method, UV-Vis spectrophotometry, serves as a rapid, simple, and cost-effective alternative for preliminary analysis or for samples with a simple matrix.

The methodologies are presented with a focus on the rationale behind procedural choices and are structured to align with the validation principles outlined by the International Council for

Harmonisation (ICH) guidelines, ensuring the generation of trustworthy and reproducible data.

[\[2\]](#)[\[3\]](#)[\[4\]](#)

Analyte Properties

A foundational understanding of the analyte's physicochemical properties is crucial for method development.

Property	Value	Source
Chemical Name	4-(4-Nitrophenyl)piperidine hydrochloride	[1] [5] [6]
CAS Number	883194-93-2	[1] [5]
Molecular Formula	C ₁₁ H ₁₅ ClN ₂ O ₂	[1] [5]
Molecular Weight	242.70 g/mol	[5]
Structure	Contains a piperidine ring and a nitrophenyl group. The nitrophenyl moiety acts as a strong UV chromophore.	[7]
Solubility	As a hydrochloride salt, it is expected to be soluble in water and polar organic solvents like methanol and acetonitrile.	

Primary Method: High-Performance Liquid Chromatography (HPLC-UV)

This method is the gold standard for the quantification of **4-(4-Nitrophenyl)piperidine hydrochloride** due to its high degree of specificity, accuracy, and precision. The procedure separates the analyte from potential impurities and degradation products before quantification.

Principle of HPLC-UV Analysis

Reversed-phase HPLC (RP-HPLC) separates compounds based on their polarity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Non-polar compounds interact more strongly with the stationary phase and thus elute later than polar compounds. **4-(4-Nitrophenyl)piperidine hydrochloride**, possessing both polar (piperidine hydrochloride) and non-polar (nitrophenyl) characteristics, is well-suited for this technique. Detection is achieved by a UV detector set to a wavelength where the nitrophenyl chromophore exhibits maximum absorbance, ensuring high sensitivity.

Instrumentation and Materials

- HPLC System: Equipped with a quaternary or binary pump, autosampler, column oven, and a diode-array (DAD) or variable wavelength (VWD) UV detector.
- Chromatography Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution.
- Reagents: HPLC-grade acetonitrile (ACN), HPLC-grade methanol (MeOH), purified water (18.2 MΩ·cm), and analytical grade phosphoric acid (H₃PO₄) or formic acid.
- Reference Standard: **4-(4-Nitrophenyl)piperidine hydrochloride** of known purity (e.g., >98%).
- Glassware: Volumetric flasks (Class A), pipettes, and autosampler vials with septa.
- Filtration: 0.45 µm or 0.22 µm syringe filters (e.g., PTFE or nylon).

Detailed Experimental Protocol

Parameter	Recommended Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 μ m	Provides excellent separation for a wide range of medium-polarity compounds.
Mobile Phase	Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)	The acidic pH ensures the piperidine nitrogen is protonated, leading to sharp, symmetrical peaks and preventing interaction with residual silanols on the column. [8]
Flow Rate	1.0 mL/min	A standard flow rate for a 4.6 mm ID column, providing good efficiency without excessive pressure.
Column Temperature	30 $^{\circ}$ C	Maintaining a constant temperature ensures reproducible retention times.
Detection (λ)	~300-320 nm (To be confirmed by DAD scan)	The nitrophenyl group has strong absorbance in this region. A DAD scan of the reference standard should be run to determine the precise λ_{max} . [9] [10]
Injection Volume	10 μ L	A typical volume that balances sensitivity and peak shape.
Run Time	~10 minutes	Should be sufficient to elute the analyte and any common impurities.

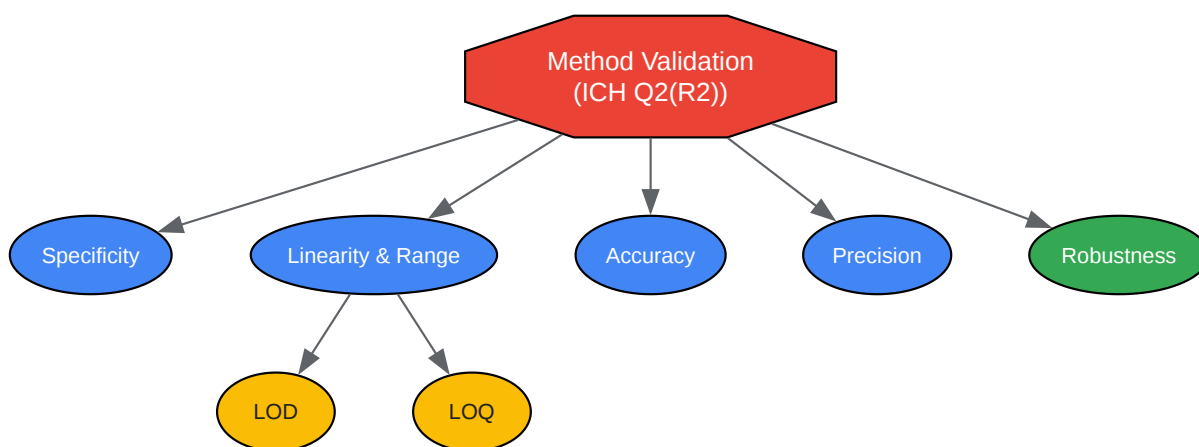
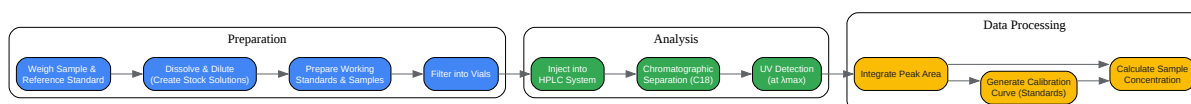
- Mobile Phase Preparation:

- Prepare the aqueous component by adding 1.0 mL of phosphoric acid to 1 L of purified water and mix thoroughly.
- Combine 500 mL of this aqueous solution with 500 mL of acetonitrile.
- Degas the final mixture using sonication or vacuum filtration before use.
- Reference Standard Stock Solution (1000 µg/mL):
 - Accurately weigh approximately 25 mg of **4-(4-Nitrophenyl)piperidine hydrochloride** reference standard into a 25 mL Class A volumetric flask.
 - Add approximately 15 mL of a 50:50 mixture of methanol and water (diluent) and sonicate for 5 minutes to dissolve.
 - Allow the solution to return to room temperature, then dilute to the mark with the diluent. Mix well.
- Working Standard Solutions for Calibration Curve:
 - Prepare a series of at least five working standards by serial dilution of the stock solution. A suggested concentration range is 1.0 µg/mL to 100 µg/mL.
 - For example, to prepare a 50 µg/mL standard, pipette 2.5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the diluent.
- Sample Preparation:
 - Accurately weigh a quantity of the sample expected to contain approximately 25 mg of the analyte into a 25 mL volumetric flask.
 - Dissolve and dilute to volume with the diluent, following the same procedure as for the reference standard stock solution. This creates a target concentration of 1000 µg/mL.
 - Further dilute this solution to fall within the calibration range (e.g., a 1:20 dilution to achieve 50 µg/mL).

- Filter the final diluted sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

HPLC Analysis Workflow

The following diagram illustrates the logical flow of the HPLC quantification process.



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Caption: Key parameters for analytical method validation as per ICH guidelines.

- **Specificity:** The ability to assess the analyte unequivocally in the presence of other components. [2][4] This is demonstrated by injecting a blank (diluent), a placebo (if in a formulation), and a spiked sample to ensure no interfering peaks are present at the retention time of the analyte.

- **Linearity and Range:** The method's ability to produce results that are directly proportional to the concentration of the analyte. [11] * Protocol: Analyze the five prepared working standards in triplicate. Plot the average peak area against concentration and perform a linear regression.
 - Acceptance Criteria: Correlation coefficient (r^2) ≥ 0.999 .
- **Accuracy:** The closeness of the test results to the true value. [2] * Protocol: Perform a spike-recovery study. Add known amounts of the analyte stock solution to a sample matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate.
 - Acceptance Criteria: Percent recovery should be within 98.0% - 102.0%.
- **Precision:** The degree of scatter between a series of measurements.
 - Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and equipment.
 - Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.
 - Acceptance Criteria: Relative Standard Deviation (RSD) $\leq 2.0\%$. [2]* Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified, respectively.
 - Protocol: Can be estimated from the calibration curve using the formulas: $LOD = 3.3 * (\sigma/S)$ and $LOQ = 10 * (\sigma/S)$, where σ is the standard deviation of the y-intercepts of the regression line and S is the slope of the calibration curve.
- **Robustness:** A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
 - Protocol: Introduce small changes to parameters like mobile phase composition ($\pm 2\%$), column temperature ($\pm 5^\circ\text{C}$), and flow rate ($\pm 0.1\text{ mL/min}$) and observe the effect on the results and system suitability parameters (e.g., peak tailing, resolution).

Validation Parameter	Typical Acceptance Criteria
Specificity	No interference at the analyte's retention time.
Linearity (r^2)	≥ 0.999
Range	Typically 80% to 120% of the test concentration.
Accuracy (% Recovery)	98.0% - 102.0%
Precision (%RSD)	$\leq 2.0\%$
Robustness	System suitability parameters remain within limits.

Secondary Method: UV-Visible Spectrophotometry

This technique is simpler and faster than HPLC but is less specific. It is suitable for pure samples or for rapid quantification where interfering substances are known to be absent.

Principle

UV-Vis spectrophotometry quantifies the analyte based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration. The presence of the nitrophenyl group in the analyte allows for strong absorbance in the UV-visible range.

Instrumentation and Materials

- UV-Vis Spectrophotometer: A dual-beam instrument is preferred.
- Cuvettes: Matched 1 cm path length quartz cuvettes.
- Reagents & Standards: Same as for the HPLC method.

Detailed Experimental Protocol

- Determine Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a $\sim 10 \mu\text{g/mL}$ solution of the reference standard in the chosen diluent (e.g., 50:50 methanol:water).

- Scan the solution from 200 nm to 400 nm against a diluent blank.
- Identify the wavelength (λ_{max}) at which maximum absorbance occurs. This will be the analytical wavelength for all subsequent measurements. For nitrophenol derivatives, this is often around 317 nm or 400 nm depending on pH. [10]
- Prepare Calibration Curve:
 - Prepare a series of at least five standard solutions from the stock solution, with concentrations bracketing the expected sample concentration.
 - Measure the absorbance of each standard at the predetermined λ_{max} , using the diluent as a blank.
 - Plot a graph of absorbance versus concentration. The result should be a straight line passing through the origin.
- Analyze Sample:
 - Prepare the sample solution as described previously, ensuring the final concentration falls within the linear range of the calibration curve.
 - Measure the absorbance of the sample solution at λ_{max} .
 - Calculate the concentration of the analyte in the sample using the equation from the linear regression of the calibration curve ($y = mx + c$, where y is absorbance and x is concentration).

Data Presentation

Standard Concentration (µg/mL)	Absorbance (AU) - Replicate 1	Absorbance (AU) - Replicate 2	Average Absorbance
2.0	0.112	0.114	0.113
5.0	0.280	0.284	0.282
10.0	0.565	0.569	0.567
15.0	0.845	0.851	0.848
20.0	1.128	1.134	1.131

Comparative Summary of Methods

Parameter	HPLC-UV	UV-Vis Spectrophotometry
Principle	Separation based on polarity, detection by UV absorbance.	Measurement of light absorbance at a specific wavelength.
Specificity	High (separates analyte from impurities).	Low to Moderate (any substance absorbing at λ_{max} will interfere).
Sensitivity	High (ng/mL to µg/mL).	Moderate (µg/mL to mg/mL).
Sample Throughput	Moderate.	High.
Instrumentation Cost	Moderate to High.	Low.
Typical Application	Routine quality control, stability studies, impurity profiling.	Preliminary quantification of pure substances, dissolution testing.

Conclusion

This document provides two robust, validated methods for the quantitative determination of **4-(4-Nitrophenyl)piperidine hydrochloride**. The RP-HPLC-UV method is recommended for most applications, including regulatory filings, due to its superior specificity, accuracy, and

precision. The UV-Vis spectrophotometric method serves as a valuable tool for rapid, high-throughput screening where the sample matrix is simple and well-characterized. The choice of method should be based on the specific requirements of the analysis, considering factors such as required accuracy, sample complexity, and available resources. Adherence to the validation protocols outlined herein will ensure the generation of reliable and scientifically sound data.

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